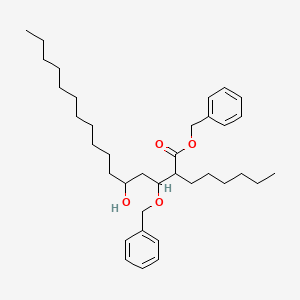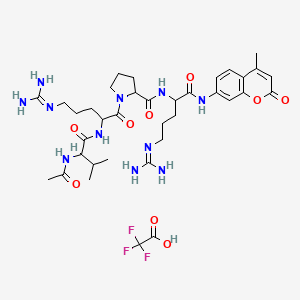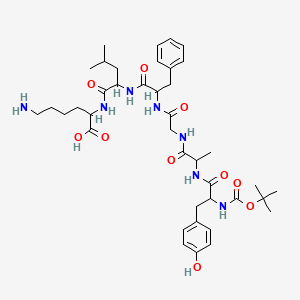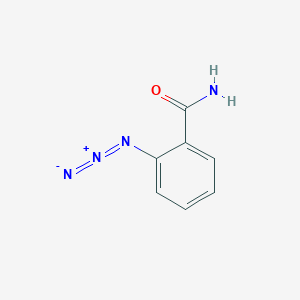![molecular formula C11H19N3O B12108263 [2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)
[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and an oxolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Attachment of the Oxolane Moiety: The oxolane ring can be introduced via a nucleophilic substitution reaction, where a suitable oxolane derivative reacts with the pyrazole intermediate.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the oxolane moiety, depending on the reagents and conditions used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole ring and the oxolane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, [2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism by which [2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
[2-(1-Methyl-1H-pyrazol-4-yl)morpholine]: This compound shares the pyrazole ring but differs in the presence of a morpholine moiety instead of an oxolane ring.
[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine: This compound features a triazole ring instead of a pyrazole ring, with a similar oxolane moiety.
Uniqueness
[2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is unique due to its combination of a pyrazole ring and an oxolane moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and the exploration of novel reaction pathways and mechanisms of action.
特性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
[2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C11H19N3O/c1-7-10(8(2)14(3)13-7)11-9(6-12)4-5-15-11/h9,11H,4-6,12H2,1-3H3 |
InChIキー |
ULNUKJVDCAEMRH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C)C2C(CCO2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
